molecular formula C12H10BrN B1276324 4-Bromodiphenylamine CAS No. 54446-36-5

4-Bromodiphenylamine

Cat. No.: B1276324
CAS No.: 54446-36-5
M. Wt: 248.12 g/mol
InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
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Description

Preparation Methods

Nucleophilic Aromatic Substitution Using 4-Bromoaniline and Phenylboronic Acid

A widely reported method involves the reaction of 4-bromoaniline with phenylboronic acid under mild conditions. In a 50 mL round-bottom flask, 4-bromoaniline (0.5 mmol), phenylboronic acid (1 mmol), potassium carbonate (1.5 mmol), and a nanocatalyst (30 mol%) are stirred in a 1:1 methanol-water solvent at room temperature for 9 hours. The reaction proceeds via N-arylation, facilitated by the nanocatalyst, which enhances electron transfer and reduces activation energy. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via column chromatography (ethyl acetate-hexane). This method achieves a high yield of 90%, attributed to the aqueous solvent system minimizing side reactions.

Lithium-Halogen Exchange and Borylation of 4-Bromotriphenylamine

A two-step lithiation-borylation strategy is employed for synthesizing 4-bromodiphenylamine derivatives. Under argon, 4-bromotriphenylamine (15.52 mmol) is dissolved in tetrahydrofuran (THF) at -78°C, followed by dropwise addition of n-butyllithium (1.6 M). After 2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added, and the mixture is warmed to room temperature over 24 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether-ethyl acetate). This method yields 70%, with cryogenic conditions ensuring controlled lithiation but requiring specialized equipment.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig coupling between 4-bromo-4'-iodobiphenyl and diphenylamine offers a modular route. In toluene, 4-bromo-4'-iodobiphenyl (73.8 mmol), diphenylamine (73.8 mmol), sodium tert-butoxide (111 mmol), and dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (1.47 mmol) are refluxed under nitrogen. Ultrasonication aids in deoxygenation, and the reaction completes overnight. Ethyl acetate extraction and chromatography (dichloromethane-hexane) yield 78%. This method benefits from palladium’s versatility in cross-coupling but involves costly catalysts and stringent inert conditions.

Direct Bromination of Triphenylamine Using N-Bromosuccinimide

Triphenylamine undergoes regioselective bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF). At 0°C, triphenylamine (20.38 mmol) and NBS (22.42 mmol) are stirred for 1 hour, followed by HCl quenching and ethyl ether extraction. Recrystallization (ethyl acetate-hexane) affords 4-bromo-N,N-diphenylaniline in 73.5% yield. This method is operationally simple but limited by competing dibromination, necessitating precise stoichiometry.

Electrochemical Oxidation and Bromination of 4-Bromoaniline

Electrochemical oxidation of 4-bromoaniline in acetonitrile with tetrabutylammonium bromide (TBABr) induces bromination via a radical coupling mechanism. At 850 mV, bromine generated from bromide ions reacts with the aniline radical cation, forming this compound derivatives. While this method avoids external brominating agents, yields are variable, and scalability is constrained by electrode setup.

Comparative Analysis of Preparation Methods

Method Reactants Catalyst/Solvent Conditions Yield Advantages Limitations
Nucleophilic Substitution 4-Bromoaniline, Phenylboronic Acid K₂CO₃, MeOH-H₂O RT, 9 h 90% High yield, aqueous conditions Nanocatalyst specificity
Lithiation-Borylation 4-Bromotriphenylamine n-BuLi, THF -78°C to RT, 24 h 70% Controlled selectivity Cryogenic requirements
Buchwald-Hartwig Amination 4-Bromo-4'-iodobiphenyl Pd(dppf)Cl₂, NaOtBu, toluene Reflux, N₂, ultrasonication 78% Modular substrate scope High catalyst cost
Direct Bromination Triphenylamine NBS, DMF 0°C to RT, 1 h 73.5% Simplicity, no metal catalysts Competing dibromination
Electrochemical 4-Bromoaniline, TBABr Acetonitrile 850 mV, ambient Variable Green chemistry approach Low scalability, complex setup

Chemical Reactions Analysis

Types of Reactions: 4-Bromodiphenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diphenylamines, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

Chemical Synthesis

4-Bromodiphenylamine serves as a key intermediate in the synthesis of various organic compounds. It is often utilized in the formation of diarylamines and triarylamines through palladium-catalyzed coupling reactions. These reactions are essential for producing compounds with potential biological activity.

Case Study: Palladium-Catalyzed Coupling Reactions

A study demonstrated the effectiveness of this compound in palladium-catalyzed reactions to synthesize functionalized diarylamines. The research highlighted that using 1 mol% of palladium catalyst with 2 mol% of a specific ligand led to high yields of the desired products, showcasing the compound's utility in generating complex organic molecules .

Reaction TypeCatalyst UsedYield (%)Notes
Diarylamine FormationPdCl2(DPPF)84High efficiency for electron-rich substrates
Triarylamine FormationPd/Ligand L5<5Ineffective for tertiary amines

Material Science

In material science, this compound is explored for its properties as a precursor in the development of fluorescent dyes. These dyes have significant applications in biochemical assays and imaging techniques.

Case Study: Development of Fluorescent Dyes

Research has indicated that derivatives of this compound can be modified to create fluorescent compounds suitable for use in biochemical assays. For instance, a study investigated the synthesis of aminoacridine derivatives that incorporate this compound structures, demonstrating their application as fluorescent reporters in enzyme activity assays . The fluorescence properties were characterized by specific excitation and emission wavelengths, enabling their use in sensitive detection methods.

Dye StructureExcitation Wavelength (nm)Emission Wavelength (nm)Application
Aminoacridine Derivative405450Biochemical assays

Biological Applications

The incorporation of this compound into biological systems has been studied for its potential therapeutic applications. Its derivatives are being evaluated for bioactivity against various biological targets.

Case Study: Bioactive Compounds

Research has shown that compounds derived from this compound exhibit promising bioactivity, including antimicrobial and anticancer properties. These findings suggest that further exploration into its derivatives could lead to the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Bromodiphenylamine involves its interaction with specific molecular targets. The bromine atom in the para position can influence the electronic properties of the compound, making it a useful intermediate in various chemical reactions. The exact pathways and targets depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

    4-Bromoaniline: Similar structure but lacks the additional phenyl group.

    Diphenylamine: Lacks the bromine substitution.

    4-Bromotriphenylamine: Contains an additional phenyl group compared to 4-Bromodiphenylamine.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct electronic and steric properties. This makes it a versatile compound in synthetic chemistry and various applications .

Biological Activity

4-Bromodiphenylamine (4-BDA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of 4-BDA, summarizing key findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

This compound has the molecular formula C12H10BrNC_{12}H_{10}BrN and is characterized by the presence of a bromine atom attached to a diphenylamine structure. This configuration is crucial for its biological activity, as the halogen substitution can influence the electron density and reactivity of the compound.

Antimicrobial Activity

One significant area of research focuses on the antimicrobial properties of 4-BDA. A study investigated its antimycobacterial activity , particularly against strains such as Mycobacterium kansasii and M. avium. The results indicated that while 4-BDA exhibited some antimycobacterial activity, it was relatively weak, with minimal inhibitory concentrations (MICs) exceeding 0.038 mmol/l. Furthermore, no cytotoxic effects were observed in V79 cells at concentrations up to 0.35 mmol/l, suggesting a favorable safety profile for further exploration in antimicrobial applications .

Anticancer Potential

Research has also explored the anticancer potential of 4-BDA. A study highlighted its effectiveness in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction, although the exact pathways remain to be fully elucidated.

Case Study: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Reactive oxygen species generation

This table summarizes findings from a case study examining the effects of 4-BDA on different cancer cell lines, demonstrating its potential as an anticancer agent through various mechanisms .

Toxicological Profile

The toxicological assessment of 4-BDA is crucial for its application in medicinal chemistry. Studies have shown that at concentrations up to 400 mmol/l, 4-BDA did not exhibit significant toxicity in Escherichia coli assays. This suggests that while it possesses biological activity, it may have an acceptable safety margin for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds like 4-BDA. Research indicates that modifications to the bromine substituent can significantly affect the compound's efficacy against microbial and cancerous cells. For instance, substituents that enhance electron density on the aromatic rings tend to improve biological activity, which aligns with findings from related compounds .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-bromodiphenylamine (4-BDPA), and how can purity be optimized?

  • Methodological Answer : 4-BDPA is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, using bromobenzene and aniline derivatives. To optimize purity, ensure stoichiometric control of brominated precursors and employ column chromatography (silica gel, hexane/ethyl acetate eluent) for purification. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with commercial batches achieving ≥97% purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-BDPA, and how should data be interpreted?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm structure: aromatic protons appear at δ 6.8–7.4 ppm, while the amine proton is typically broad near δ 3.5 ppm. FT-IR identifies N-H stretches (~3400 cm1^{-1}) and C-Br bonds (~600 cm1^{-1}). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 247 (C12_{12}H10_{10}BrN+^+). Cross-reference with NIST databases for spectral validation .

Q. What are the primary research applications of 4-BDPA in organic chemistry?

  • Methodological Answer : 4-BDPA serves as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biphenylamines. It is also used in polymer chemistry to develop electroactive materials, leveraging its electron-withdrawing bromine substituent for tuning conductivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when synthesizing 4-BDPA derivatives?

  • Methodological Answer : Systematic replication under controlled conditions (temperature, catalyst loading) is essential. Use Design of Experiments (DoE) to identify confounding variables. For example, inconsistent yields in cross-coupling reactions may arise from trace oxygen or moisture; employ Schlenk-line techniques for inert atmospheres. Statistical tools like ANOVA can isolate significant factors .

Q. What experimental strategies improve the reproducibility of 4-BDPA-based polymer conductivity studies?

  • Methodological Answer : Standardize film deposition methods (spin-coating vs. drop-casting) and characterize thickness using profilometry. Control doping levels (e.g., with iodine vapor) and measure conductivity via four-point probe under fixed humidity. Replicate measurements across multiple batches to account for batch-to-batch variability .

Q. How can mechanistic studies differentiate between competing pathways in 4-BDPA functionalization reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) or radical trapping agents (TEMPO) to distinguish between ionic and radical mechanisms. For example, in bromine displacement reactions, a significant KIE (kH/kD>2k_H/k_D > 2) suggests a proton-transfer step. Computational modeling (DFT) can further validate transition states .

Q. What advanced analytical techniques address challenges in quantifying trace 4-BDPA degradation products?

  • Methodological Answer : Use UPLC-MS/MS with a deuterated internal standard (e.g., 4-BDPA-d5_5) for high sensitivity. For environmental samples, solid-phase extraction (SPE) followed by GC-ECD enhances detection limits to sub-ppb levels. Validate against certified reference materials (CRMs) .

Q. Emerging Research Directions

Q. What understudied properties of 4-BDPA warrant investigation for photovoltaic applications?

  • Methodological Answer : Explore its exciton binding energy via ultrafast spectroscopy and hole-transport efficiency in perovskite solar cells. Compare with analogues (e.g., 4-methyldiphenylamine) to assess bromine’s impact on charge mobility. Collaborate with computational chemists to predict bandgap tunability .

Q. How can 4-BDPA be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer : Functionalize 4-BDPA with carboxylate groups to act as linkers in MOFs. Characterize porosity via BET analysis and test catalytic activity in C-H activation reactions. Synchrotron XRD can resolve structural defects influencing reactivity .

Properties

IUPAC Name

4-bromo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVUDMVXNBUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423761
Record name 4-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54446-36-5
Record name 4-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-diphenylamine
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Synthesis routes and methods I

Procedure details

In a 1-L conical flask, 51 g (0.3 mol) of diphenylamine was dissolved in 700 mL of ethyl acetate, and then 54 g (0.3 mol) of N-bromosuccinimide (abbreviation: NBS) was added to this solution. About 300 hours later, this mixture solution was washed with water, and then magnesium sulfate was added thereto to remove moisture. This mixture solution was filtered, and the filtrate was concentrated and collected. The object of the synthesis was obtained as 70 g of a dark brown oily substance in 94% yield.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1000-mL Erlenmeyer flask were placed 20 g (118.1 mmol) of diphenylamine, 500 mL of chloroform, and an ellipsoidal stirring chip. In a 500-mL beaker was placed 113.8 g (236.2 mmol) of tetrabutylammoniumtribromide (TBABr3), which was dissolved in 200 mL of chloroform added later. The resulting solution was added dropwise to the chloroform-diphenylamine solution, and the mixture was stirred for 20 hours at room temperature in the air. Then, the chloroform-diphenylamine solution was transferred to a 1000-mL separatory funnel and washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate. The organic layer was transferred to a 1000-mL Erlenmeyer flask and then dehydrated with 100 g of anhydrous magnesium sulfate. With the anhydrous magnesium sulfate removed by filtration, the chloroform solution was transferred to a 1000-mL eggplant-shaped flask and freed of chloroform by means of an evaporator. The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step Two
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.